molecular formula C19H20N4O4 B5061405 5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide

5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide

Cat. No.: B5061405
M. Wt: 368.4 g/mol
InChI Key: KTUDQRFWRTURBT-UHFFFAOYSA-N
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Description

5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide is a complex organic compound that features both nitro and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the nitration of benzoyl compounds. The nitro group is introduced via electrophilic aromatic substitution using nitric acid. The subsequent steps involve the formation of the amide bond through reactions with piperidine and benzamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-[(3-nitrobenzoyl)amino]benzoic acid
  • 1-(3-Hydroxypropyl)-2-[(3-nitrobenzoyl)amino]-1H-benzimidazol-5-yl pivalate
  • 4-{2,4-Bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid

Uniqueness

5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and amide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-[(3-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c20-18(24)16-12-14(7-8-17(16)22-9-2-1-3-10-22)21-19(25)13-5-4-6-15(11-13)23(26)27/h4-8,11-12H,1-3,9-10H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDQRFWRTURBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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